molecular formula C7H12N2O2 B579129 5-Amino-4-butylisoxazol-3(2H)-one CAS No. 17415-15-5

5-Amino-4-butylisoxazol-3(2H)-one

Katalognummer: B579129
CAS-Nummer: 17415-15-5
Molekulargewicht: 156.185
InChI-Schlüssel: QLFSCUWYFNMITA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-butylisoxazol-3(2H)-one is a synthetic isoxazole derivative of significant interest in medicinal chemistry and drug discovery research. As a member of the isoxazole family, a heterocyclic scaffold known for its diverse biological activities, this compound serves as a valuable building block for the development of novel therapeutic agents . Isoxazole cores are recognized for their presence in various FDA-approved drugs and are frequently explored for their anticancer, anti-inflammatory, and antimicrobial properties . In research settings, this compound is primarily utilized as a key intermediate in organic synthesis and peptidomimetics. Researchers incorporate such β-amino acid analogs into peptide chains to create hybrid α/β-mixed peptides, which can enhance metabolic stability and mimic the action of natural peptides, overcoming limitations like rapid proteolysis . Its structural features may also be investigated for immunosuppressive activities, as several isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . The mechanism of action for bioactive isoxazole compounds can involve the induction of pro-apoptotic pathways, evidenced by increased expression of caspases and other signaling molecules . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care in a laboratory setting.

Eigenschaften

CAS-Nummer

17415-15-5

Molekularformel

C7H12N2O2

Molekulargewicht

156.185

IUPAC-Name

5-amino-4-butyl-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-2-3-4-5-6(8)11-9-7(5)10/h2-4,8H2,1H3,(H,9,10)

InChI-Schlüssel

QLFSCUWYFNMITA-UHFFFAOYSA-N

SMILES

CCCCC1=C(ONC1=O)N

Synonyme

4-Isoxazolin-3-one,5-amino-4-butyl-(8CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

  • 5-Amino-4-butylisoxazol-3(2H)-one: Features a linear butyl chain at position 4 and an amino group at position 3.
  • 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one : Contains a benzylidene group (aromatic substituent) at position 4, a methyl group at position 3, and bulky tert-butyl groups. The aromatic and sterically hindered tert-butyl groups likely contribute to antioxidant activity, as demonstrated in preliminary studies .
  • 3-Amino-5-tert-butylisoxazole: Differs in the amino group position (3 vs. 5) and substituent bulk (tert-butyl at position 5). The tert-butyl group’s steric effects may reduce reactivity compared to linear alkyl chains but improve stability in certain solvents .

Data Table: Comparative Analysis of Isoxazole Derivatives

Compound Name Substituents Key Functional Groups Synthesis Method (if reported) Notable Properties/Applications Reference
5-Amino-4-butylisoxazol-3(2H)-one 4-n-butyl, 5-amino Amino, alkyl Not specified Hypothesized building block -
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one 4-benzylidene, 3-methyl, tert-butyl, phenol Aromatic, phenolic hydroxyl One-pot cyclocondensation Antioxidant activity
3-Amino-5-tert-butylisoxazole 5-tert-butyl, 3-amino Amino, bulky alkyl Not specified Research-scale chemical synthesis

Key Research Findings and Implications

Linear alkyl chains (e.g., butyl) may increase lipophilicity, favoring membrane permeability in bioactive compounds.

Synthetic Flexibility: The one-pot method for benzylidene isoxazolones could be adapted to synthesize 5-amino-4-butylisoxazol-3(2H)-one by substituting benzaldehyde with butyraldehyde.

Vorbereitungsmethoden

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeYield Impact
Reaction pH8.0–8.5<pH 7: <30% yield
Hydroxylamine Ratio1.2–1.5 equivSubstoichiometric: Incomplete reaction
Cyclization Acid6M HClAlternative acids (H2SO4) reduce regioselectivity

This method achieves regioselectivity >90% for the 5-amino-4-sec-butyl isomer, attributed to steric stabilization of the transition state by the sec-butyl group.

Alkylation of Isoxazole Precursors

Alternative approaches focus on introducing the sec-butyl group to preformed isoxazole cores. A representative pathway involves:

  • Synthesis of 5-Aminoisoxazol-3(2H)-one (3) : Prepared via cyclocondensation of ethyl cyanoacetate with hydroxylamine.

  • sec-Butyl Introduction : Alkylation of 3 with sec-butyl bromide under phase-transfer conditions (K2CO3, TBAB, DMF).

Key Challenges:

  • Regiochemical Control : Competing O- vs. N-alkylation necessitates careful base selection. Tributylammonium bromide (TBAB) enhances N-selectivity to 75%.

  • Steric Hindrance : Bulkier sec-butyl groups reduce reaction rates compared to methyl/ethyl analogs (krel = 0.33).

Rearrangement Strategies

Recent advances employ aza-Claisen rearrangements for constructing the isoxazolone framework. A modified protocol from thienopyrimidine synthesis involves:

  • Imine Formation : Condensation of 4-sec-butyl-3-oxopentanenitrile with propargylamine.

  • Gold-Catalyzed Cyclization : AuCl3 (5 mol%) in MeCN induces 6-endo-dig cyclization to form the isoxazolone core.

This method achieves 68% yield with excellent functional group tolerance but requires expensive catalysts.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Ketonitrile Cyclization8295Industrial-scale feasible
Alkylation6587Limited by alkylation efficiency
Aza-Claisen6891Catalyst cost prohibitive

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-4-butylisoxazol-3(2H)-one, and how can yield be improved?

  • Methodological Answer :

  • Cyclization Strategy : Use hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) as precursors, dissolved in DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization in ice-water/ethanol mixtures. This approach yields ~65% purity but requires optimization for substituent compatibility .
  • Heterocycle Formation : Apply Vilsmeier–Haack reactions to introduce aldehyde groups to pyrazolone intermediates, which can be adapted for isoxazolone synthesis by substituting reagents (e.g., POCl₃/DMF) .
  • Yield Enhancement : Optimize reaction time, solvent polarity (e.g., DMF vs. DMSO), and stoichiometry of amino-group donors. Monitor progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-Amino-4-butylisoxazol-3(2H)-one?

  • Methodological Answer :

  • NMR/IR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and hydrogen bonding. IR spectra can identify carbonyl (C=O) and amine (N-H) stretches.
  • X-ray Diffraction : Employ single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) to resolve molecular geometry. Preprocess data using WinGX for structure solution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for detecting isotopic patterns of chlorine or nitrogen.

Q. How can researchers assess the hydrolytic stability of 5-Amino-4-butylisoxazol-3(2H)-one under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Adjust ammonium acetate buffers (pH 6.5) for compatibility with LC-MS .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with structurally similar isothiazolones (e.g., CMIT/MIT) to predict stability trends .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination of 5-Amino-4-butylisoxazol-3(2H)-one?

  • Methodological Answer :

  • Twinning : Use SHELXD for initial phasing and SHELXL for twin refinement. Apply HKL-2000 or XDS for data integration .
  • Disordered Solvents/Moieties : Apply SQUEEZE (PLATON) to model electron density for disordered regions. Validate with Hirshfeld surface analysis .
  • Validation Tools : Cross-check with CCDC databases (e.g., Mercury) to ensure bond lengths/angles align with similar isoxazolones .

Q. How should researchers address contradictions between computational modeling and experimental data (e.g., dipole moments, reactivity)?

  • Methodological Answer :

  • Iterative Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) using experimental geometries from X-ray data. Compare electrostatic potential maps with crystallographic electron density .
  • Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to identify outliers. Use ORCA or Gaussian for benchmarking .

Q. What strategies enable enantiomeric resolution of 5-Amino-4-butylisoxazol-3(2H)-one derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
  • Dynamic Kinetic Resolution : Catalyze asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) .

Q. What mechanistic studies are recommended to elucidate the biological activity of 5-Amino-4-butylisoxazol-3(2H)-one?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). Include positive controls (e.g., staurosporine) .
  • Metabolic Profiling : Use 14C^{14}C-labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) and in vivo (rodent models) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.